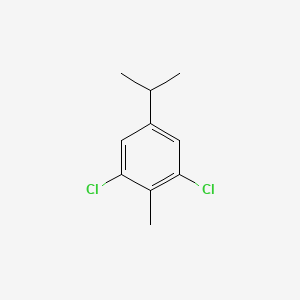
1-(7-hydroxy-1,3-benzodioxol-4-yl)Ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Hydroxy-1,3-benzodioxol-4-yl)Ethanone is an organic compound with the molecular formula C9H8O4. It is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring.
Méthodes De Préparation
The synthesis of 1-(7-Hydroxy-1,3-benzodioxol-4-yl)Ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1,3-benzodioxole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the desired product. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1-(7-Hydroxy-1,3-benzodioxol-4-yl)Ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzodioxole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.
Applications De Recherche Scientifique
1-(7-Hydroxy-1,3-benzodioxol-4-yl)Ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: This compound is used in the study of enzyme inhibition and receptor binding. Its interactions with biological macromolecules can provide insights into biochemical pathways.
Medicine: Research has shown potential anticancer properties of derivatives of this compound.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
1-(7-Hydroxy-1,3-benzodioxol-4-yl)Ethanone can be compared with other benzodioxole derivatives, such as:
1-(6-Hydroxy-1,3-benzodioxol-4-yl)Ethanone: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and biological activity.
1-(7-Methoxy-1,3-benzodioxol-4-yl)Ethanone: The methoxy group can influence the compound’s electronic properties and reactivity.
1-(7-Hydroxy-1,3-benzodioxol-4-yl)Propanone: The longer carbon chain can affect the compound’s solubility and interaction with biological targets.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the benzodioxole scaffold.
Propriétés
Formule moléculaire |
C9H8O4 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
1-(7-hydroxy-1,3-benzodioxol-4-yl)ethanone |
InChI |
InChI=1S/C9H8O4/c1-5(10)6-2-3-7(11)9-8(6)12-4-13-9/h2-3,11H,4H2,1H3 |
Clé InChI |
POZTXSCXRXGHJV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2C(=C(C=C1)O)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



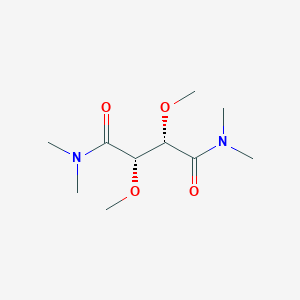

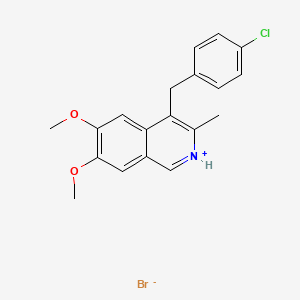
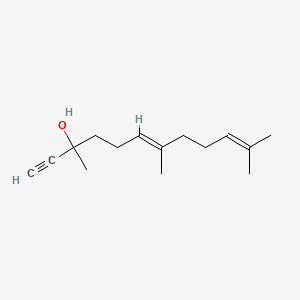

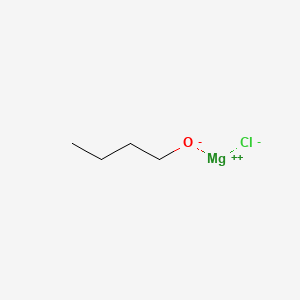
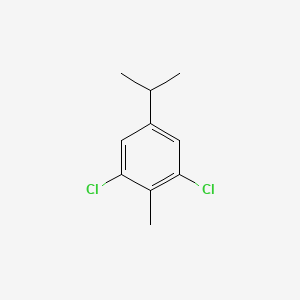
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
